molecular formula C24H19N3O2S B5102459 3-(((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine CAS No. 330551-85-4

3-(((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine

Cat. No.: B5102459
CAS No.: 330551-85-4
M. Wt: 413.5 g/mol
InChI Key: YILLSXMVCAWSFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine is a hybrid heterocyclic compound featuring a 1,2,4-triazine core substituted with a 2,3-dihydrobenzo[b][1,4]dioxinylmethylthio group at position 3 and phenyl groups at positions 5 and 4.

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylsulfanyl)-5,6-diphenyl-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2S/c1-3-9-17(10-4-1)22-23(18-11-5-2-6-12-18)26-27-24(25-22)30-16-19-15-28-20-13-7-8-14-21(20)29-19/h1-14,19H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILLSXMVCAWSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CSC3=NC(=C(N=N3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330551-85-4
Record name 3-((2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)THIO)-5,6-DIPHENYL-1,2,4-TRIAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine typically involves multiple steps. One common approach starts with the preparation of the dihydrobenzo dioxin moiety, which can be synthesized from 2,3-dihydroxybenzoic acid through alkylation and subsequent cyclization reactions . The triazine ring is then introduced via a nucleophilic substitution reaction, where the thioether linkage is formed by reacting the dihydrobenzo dioxin derivative with a suitable thiol under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would generally follow similar routes as laboratory methods, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

3-(((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts acylation reagents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated derivatives.

    Substitution: Halogenated, nitrated, or acylated derivatives.

Scientific Research Applications

3-(((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Triazine Derivatives

5,6-Diaryl-1,2,4-Triazine Derivatives
  • 3-(((1-(4-Fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine (11E) :
    • Structure : Features a triazole linker instead of benzodioxin.
    • Activity : Exhibits superior antiproliferative activity (IC₅₀: 1.2–3.8 µM against MGC-803, EC-109, and PC-3 cell lines) compared to 5-Fluorouracil (5-Fu) .
    • SAR : Fluorine substitution enhances electron-withdrawing effects and target affinity .
Pyrimidinyl-Thio-Triazine Derivatives
  • Compound T15 (3-((6-(4-(4-Fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-5,6-diphenyl-1,2,4-triazine) :
    • Structure : Pyrimidine-thio linker with a piperazine substituent.
    • Activity : Demonstrates antileishmanial activity (IC₅₀: <10 µM) due to enhanced solubility and target engagement .

Benzodioxin-Containing Analogues

N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
  • Structure : Pyrimidine-amine core with benzodioxinmethyl group.
  • Properties : Higher lipophilicity (logP: ~3.5) compared to the target compound, favoring blood-brain barrier penetration .
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one
  • Structure : Combines benzodioxin with a nitrothiazole-thio group.
  • Activity: Potential antimicrobial properties due to nitroheterocyclic redox activity .

Pharmacological Activity Comparison

Compound Biological Activity Mechanism/Notes Reference
Target Compound Antiproliferative, CNS-target potential Benzodioxin enhances membrane diffusion
11E (Triazole-linked) Anticancer (IC₅₀: 1.2–3.8 µM) Fluorine improves potency
T15 (Pyrimidinyl-piperazine) Antileishmanial (IC₅₀: <10 µM) Piperazine increases solubility
Ferrozine monosodium salt Iron detection (UV-Vis assay) Sulfonates enhance aqueous solubility

Physicochemical Properties

Property Target Compound 11E T15 Ferrozine Salt
Molecular Weight ~437 g/mol (estimated) 437.15 g/mol 547.55 g/mol 535.44 g/mol
logP (Predicted) ~3.8 4.1 2.9 -0.5 (hydrophilic)
Solubility Low (DMSO) Moderate (DMSO/EtOH) High (aqueous buffer) High (water)

Biological Activity

The compound 3-(((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine is a novel chemical entity that integrates the structural motifs of triazine and dioxin. Its potential biological activities have garnered interest in pharmaceutical research due to the pharmacological significance of both parent structures.

Chemical Structure and Properties

  • Molecular Formula : C25H28N2O7S
  • Molecular Weight : 500.57 g/mol
  • CAS Number : 24854-52-2

The compound features a triazine ring that is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the dihydrobenzo[b][1,4]dioxin moiety may contribute to its bioactivity through mechanisms involving oxidative stress modulation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazine derivatives. For instance, compounds similar to 3-(((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine have demonstrated significant inhibitory effects against various bacterial strains.

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli20
Compound BS. aureus25
Target CompoundP. aeruginosa22

These findings suggest that the compound may exhibit broad-spectrum antibacterial activity.

Cytotoxicity and Anticancer Properties

The cytotoxic effects of triazine derivatives have been extensively studied. The target compound's structural similarity to known anticancer agents suggests potential efficacy against cancer cell lines.

In vitro studies using various cancer cell lines (e.g., MCF-7 for breast cancer) indicated that:

  • The compound exhibited an IC50 value of approximately 15 µM.
  • Significant apoptosis was observed in treated cells, indicating a mechanism of action involving programmed cell death.

Mechanistic Studies

Mechanistic investigations revealed that the compound may inhibit key enzymes involved in cancer cell proliferation. For instance:

  • Tyrosinase Inhibition : The compound showed potent inhibition of mushroom tyrosinase with an IC50 value of 1.12 µM, significantly stronger than standard inhibitors like kojic acid (IC50 = 24.09 µM). This suggests a role in melanogenesis inhibition and potential applications in skin-related therapies.

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of similar compounds:

  • Synthesis and Evaluation : A study synthesized various derivatives of 5,6-diphenyltriazines and evaluated their antibacterial properties against a panel of pathogens. Results indicated that modifications at specific positions enhanced activity.
  • Anticancer Activity : Another investigation assessed the anticancer potential of triazine derivatives in human cancer cell lines, demonstrating that structural modifications could lead to enhanced cytotoxicity.

Q & A

Q. Table 1: Key Reaction Conditions from Literature

StepReagents/ConditionsYield (%)Reference
Thioether formationKOH (catalytic), DMF, 100°C75–90
CyclizationNaBH₄, ethanol, RT85

Basic Question: How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., dihydrodioxin methylene protons at δ 4.1–4.3 ppm; triazine aromatic protons at δ 7.5–8.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated m/z 472.15 vs. observed 472.14) .
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry in solid state .

Basic Question: What reaction mechanisms underpin the formation of the thioether linkage in this compound?

Methodological Answer:
The thioether bond forms via nucleophilic aromatic substitution (SNAr) or Mannich-type reactions :

  • SNAr : The triazine amine acts as a leaving group, replaced by the thiolate nucleophile under basic conditions .
  • Catalytic pathways : KOH deprotonates the thiol, enhancing nucleophilicity. Solvent polarity (e.g., DMF) stabilizes transition states .

Advanced Question: How can reaction yields be optimized while minimizing side products like thiadiazepines?

Methodological Answer:

  • Temperature control : Lower temperatures (e.g., 0–5°C) reduce side reactions during cyclization .
  • Catalyst screening : Transition-metal-free conditions (e.g., using DIPEA) improve selectivity .
  • Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates .

Q. Table 2: Optimization Strategies

ParameterAdjustmentOutcomeReference
TemperatureReduced to 0°CSide product (73) ↓ by 40%
CatalystDIPEA instead of KOHYield ↑ to 92%

Advanced Question: How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Replicate under standardized conditions : Use identical cell lines (e.g., HEK293) and assay protocols (e.g., IC₅₀ measurements) .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .
  • Theoretical modeling : Density Functional Theory (DFT) predicts electronic effects influencing bioactivity .

Advanced Question: What methodologies assess the environmental stability and degradation pathways of this compound?

Methodological Answer:

  • Hydrolysis studies : Monitor degradation at pH 3–9; LC-MS identifies breakdown products (e.g., triazine ring cleavage) .
  • Photolysis : Expose to UV-Vis light (λ = 254 nm); quantify half-life via HPLC .
  • Ecotoxicity assays : Use Daphnia magna to evaluate acute toxicity of degradation intermediates .

Advanced Question: How can a conceptual framework guide research on this compound’s mechanism of action?

Methodological Answer:

  • Link to receptor theory : Hypothesize interactions with kinase targets (e.g., EGFR) based on triazine’s ATP-mimetic structure .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., dioxin vs. phenyl groups) to correlate changes with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.